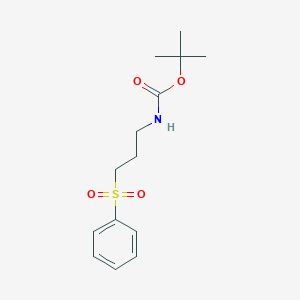

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

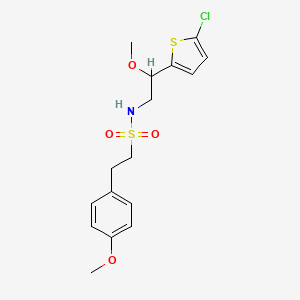

“Tert-butyl (3-(phenylsulfonyl)propyl)carbamate” is a chemical compound that likely belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 are typically hydrogen atoms or organic groups .

Synthesis Analysis

While the specific synthesis pathway for “Tert-butyl (3-(phenylsulfonyl)propyl)carbamate” is not available, carbamates can generally be synthesized by reacting an amine with an isocyanate or a chloroformate . Another method involves the condensation of an amine with a carboxylic acid in the presence of a coupling reagent .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl carbamate, is available . It has the molecular formula C5H11NO2 . The specific structure of “Tert-butyl (3-(phenylsulfonyl)propyl)carbamate” would likely include additional groups attached to the carbamate core structure.Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, are used in various chemical reactions. For example, they are used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles .Aplicaciones Científicas De Investigación

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as novel N-(Boc) nitrone equivalents, prepared easily from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as intermediates in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their significance as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a key process in organic synthesis, enabling the creation of chiral molecules. Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, synthesized through this method, highlights the utility of tert-butyl (phenylsulfonyl)propyl carbamate derivatives in generating chiral amino carbonyl compounds, which are essential for synthesizing bioactive molecules (Yang, Pan, & List, 2009).

Applications in Thermally Activated Delayed Fluorescence Materials

Compounds based on tert-butyl (phenylsulfonyl)propyl derivatives have been explored for their potential in thermally activated delayed fluorescence (TADF) materials. Specifically, 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have shown promise in OLEDs due to their unique electronic and photophysical properties, offering insights into the design of efficient TADF materials (Huang et al., 2014).

Rhodium-Catalyzed Enantioselective Addition

Rhodium-catalyzed reactions utilizing tert-butyl (phenylsulfonyl)alkyl derivatives underscore the compound's versatility in asymmetric synthesis. Such processes lead to the creation of enantioselectively enriched molecules, essential for pharmaceutical development (Storgaard & Ellman, 2009).

Radical Cyclization for Sulfone Synthesis

The tert-butyl hydroperoxide-mediated cascade synthesis of 3-arylsulfonylquinolines from N-propargyl aromatic amine derivatives and arylsulfonylhydrazides demonstrates the compound's utility in forming C-S bonds and quinoline rings via a sulfonylation-cyclization-aromatization process. This method showcases the compound's application in synthesizing pharmaceutical drugs (Zhang et al., 2016).

Propiedades

IUPAC Name |

tert-butyl N-[3-(benzenesulfonyl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-14(2,3)19-13(16)15-10-7-11-20(17,18)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYHCWFHFAUPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)

![N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695814.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2695817.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)

![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)

![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)

![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)